1,4-Diphenylbutane

Coal Liquefaction Free Radical Kinetics Thermolysis

Researchers studying coal liquefaction or radical kinetics require a substrate with a well-defined C4 aliphatic bridge; shorter-chain analogs fail to initiate the radical chain decomposition central to these mechanistic investigations. 1,4-Diphenylbutane (CAS 1083-56-3) delivers consistent thermochemical performance. - Yields toluene, allylbenzene, ethylbenzene, and styrene under radical conditions, providing a quantitative benchmark for kinetic models. - Surface-immobilized thermolysis shows unique regioselectivity favoring less-stable radicals, a behavior absent in 1,3-diphenylpropane. - Standard purity ≥97% (HPLC); ambient shipping; bulk and custom pack sizes available.

Molecular Formula C16H18
Molecular Weight 210.31 g/mol
CAS No. 1083-56-3
Cat. No. B089690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diphenylbutane
CAS1083-56-3
Molecular FormulaC16H18
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCC2=CC=CC=C2
InChIInChI=1S/C16H18/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
InChIKeyGLJFYGFBITUZOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diphenylbutane Technical Overview


1,4-Diphenylbutane (CAS 1083-56-3), also known as 1,4-diphenyl-n-butane, is a C16H18 α,ω-diarylalkane with a four-carbon aliphatic chain linking two phenyl rings [1]. Its solid-state thermochemistry is well-characterized, with a standard heat of combustion (ΔcH°solid) of -8858.7 ± 2.0 kJ/mol [2], and it exhibits a melting point of 52–53°C . This compound is primarily employed as a model substrate in mechanistic studies of thermal decomposition and catalysis due to its defined structure and well-documented radical chain behavior [3].

✓
Model substrate for radical chain kinetics – C4 bridge essential
✓
Coal liquefaction mechanistic probe with concentration-dependent selectivity
✓
Benchmark thermochemistry (ΔcH°solid) for computational validation

Why 1,4-Diphenylbutane Cannot Be Substituted


Procurement decisions for α,ω-diphenylalkanes cannot be based solely on molecular similarity; the length of the alkyl chain dictates fundamentally different thermochemical behaviors. While compounds like 1,2-diphenylethane and 1,3-diphenylpropane share the same functional groups, their thermal decomposition mechanisms diverge drastically from that of 1,4-diphenylbutane [1]. For instance, 1,2-diphenylethane fails to undergo a radical chain decomposition under identical conditions due to the unfavorable thermodynamics of β-scission for its shorter bridge [2]. Consequently, substituting 1,4-diphenylbutane with a cheaper or more readily available analog compromises the validity of experiments designed to probe radical chain kinetics or coal liquefaction models, where the C4 bridge is a critical structural parameter [3].

C2 analog (1,2-diphenylethane)
Does not support radical chain decomposition under reported thermolysis conditions; mechanism shift may invalidate kinetic models.
C3 analog (1,3-diphenylpropane)
Faster decomposition rate and distinct product profile; cannot replicate C4 bridge selectivity and concentration-dependent behavior.
Generic diarylalkane assumption
Chain-length-dependent thermochemistry and surface reactivity may not transfer between homologs; specific C4 compound required for mechanistic accuracy.

1,4-Diphenylbutane: Comparative Evidence


Radical Chain vs. Concerted Decomposition

1,4-Diphenylbutane (DPB) decomposes via a radical chain mechanism, unlike 1,2-diphenylethane (DPE) which fails to sustain such a chain. This mechanistic divergence is quantified by the distinct product distributions and kinetic parameters [1].

Decomposition mechanism
Head-to-head
Product ratio (toluene+allylbenzene)/(ethylbenzene+styrene) shifts from 0.185 to 0.82 with pressure/concentration; 1,2-diphenylethane shows no radical chain.
Reported comparison supports distinct radical chain probe behavior.
345–425°C, gas and neat liquid
Coal Liquefaction Free Radical Kinetics Thermolysis

Surface-Confined Thermolysis Regioselectivity

When cross-linked to a silica surface, 1,4-diphenylbutane (DPB) shows a distinct change in product selectivity compared to its behavior in free solution and compared to surface-immobilized 1,3-diphenylpropane (DPP) [1].

Surface-confined pyrolysis
Head-to-head
Cross-linked DPB favors less stable radical products; cross-linked DPP shows 100-fold increase in secondary products.
Altered selectivity under restricted diffusion, distinct from C3 analog.
Silica surface, 375–400°C
Coal Pyrolysis Surface Chemistry Restricted Diffusion

Heat of Combustion Benchmark

The standard enthalpy of combustion (ΔcH°solid) for 1,4-diphenylbutane is precisely determined, providing a benchmark value for this C16 α,ω-diarylalkane that differs systematically from homologs due to chain-length dependent thermochemistry [1].

Heat of combustion
Class-level
−8858.7 ± 2.0 kJ/mol
Benchmark for computational chemistry and process energy balance.
Class inference for homologs; solid phase
Thermodynamics Calorimetry Material Science

Key Applications of 1,4-Diphenylbutane


Coal Liquefaction and Pyrolysis Modeling

1,4-Diphenylbutane is the appropriate model compound for studying radical chain decomposition pathways in coal, as its C4 alkyl bridge accurately mimics the behavior of aliphatic linkages in coal macromolecules, in stark contrast to 1,2-diphenylethane which fails to initiate a radical chain [1]. Its concentration-dependent product selectivity provides a quantitative benchmark for validating kinetic models [1].

Surface Chemistry and Restricted Diffusion

For investigations into the effects of restricted mass transport on free radical reactions, surface-immobilized 1,4-diphenylbutane serves as a superior probe. Its thermolysis under these conditions yields a unique regioselectivity that favors products from less stable radicals, a behavior not observed with the C3 analog 1,3-diphenylpropane, which instead shows a dramatic increase in secondary products [2].

Catalytic Hydrogenation and C-C Coupling

1,4-Diphenylbutane is a valuable substrate for developing selective catalytic methods. Its simple, symmetric structure and known product distribution under radical conditions (toluene, allylbenzene, ethylbenzene, styrene) make it an ideal test case for evaluating catalyst selectivity in reactions like hydrogenation, dehydrogenation, and C-C bond activation [3].

Application
Selection Property
Validation Focus
Coal pyrolysis radical chain modeling
C4 bridge radical chain probe
Product selectivity under varying conditions
Surface-confined radical reaction studies
Cross-linked substrate regioselectivity
Selectivity shift vs. solution-phase behavior
Catalyst selectivity evaluation
Symmetric substrate with known product spectrum
Hydrogenation/dehydrogenation selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Diphenylbutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.